Cas no 98278-28-5 (2-[2-(dimethylamino)ethoxy]acetic acid)

2-[2-(Dimethylamino)ethoxy]acetic acid is a versatile organic compound featuring both a tertiary amine and a carboxylic acid functional group. Its structure enables applications as a bifunctional linker or intermediate in organic synthesis, particularly in pharmaceutical and agrochemical research. The dimethylaminoethoxy moiety enhances solubility in polar solvents, while the carboxylic acid group allows for further derivatization via esterification or amidation. This compound is valued for its ability to modify physicochemical properties of target molecules, such as improving bioavailability or adjusting polarity. It is commonly employed in the development of prodrugs, surfactants, and specialty polymers, where its dual functionality facilitates tailored molecular design.
2-[2-(dimethylamino)ethoxy]acetic acid structure
98278-28-5 structure
Product Name:2-[2-(dimethylamino)ethoxy]acetic acid
CAS No:98278-28-5
MF:C6H13NO3
MW:147.172322034836
MDL:MFCD19229018
CID:4667806
PubChem ID:13211396
Update Time:2025-06-08

2-[2-(dimethylamino)ethoxy]acetic acid Chemical and Physical Properties

Names and Identifiers

    • 2-[2-(dimethylamino)ethoxy]acetic acid
    • MDL: MFCD19229018
    • Inchi: 1S/C6H13NO3/c1-7(2)3-4-10-5-6(8)9/h3-5H2,1-2H3,(H,8,9)
    • InChI Key: GOOISZUMBYZVEU-UHFFFAOYSA-N
    • SMILES: C(O)(=O)COCCN(C)C

Computed Properties

  • Exact Mass: 147.08954328g/mol
  • Monoisotopic Mass: 147.08954328g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 5
  • Complexity: 103
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -2.6
  • Topological Polar Surface Area: 49.8Ų

2-[2-(dimethylamino)ethoxy]acetic acid Pricemore >>

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2-[2-(dimethylamino)ethoxy]acetic acid Related Literature

Additional information on 2-[2-(dimethylamino)ethoxy]acetic acid

2-[2-(Dimethylamino)ethoxy]acetic Acid (CAS No. 98278-28-5): A Comprehensive Overview

Introduction to 2-[2-(Dimethylamino)ethoxy]acetic Acid

2-[2-(Dimethylamino)ethoxy]acetic acid, also known by its CAS registry number 98278-28-5, is a versatile organic compound with significant applications in various fields, including pharmaceuticals, agrochemicals, and materials science. This compound is characterized by its unique structure, which combines an ethoxy group with a dimethylamino substituent, making it highly functional and reactive. Recent advancements in synthetic chemistry have further expanded its utility, particularly in the development of novel drug delivery systems and bioactive materials.

Structural Insights and Synthesis

The molecular structure of 98278-28-5 consists of an ethoxy group (-OCH₂CH₂N(CH₃)₂) attached to an acetic acid (-CH₂COOH) moiety. This configuration imparts the compound with both hydrophilic and hydrophobic properties, enabling it to participate in a wide range of chemical reactions. The synthesis of 98278-28-5 typically involves multi-step processes, including nucleophilic substitution and acid catalysis, which have been optimized in recent studies to enhance yield and purity. For instance, researchers have explored the use of microwave-assisted synthesis to streamline the production process, reducing reaction times while maintaining product quality.

Applications in Pharmaceutical Sciences

In the pharmaceutical industry, 98278-28-5 has gained attention as a potential building block for developing bioactive molecules. Its ability to form stable amide bonds makes it an ideal candidate for peptide synthesis and drug delivery systems. Recent studies have demonstrated its use in creating polymeric nanoparticles for targeted drug delivery, where the compound's functional groups facilitate surface modification and controlled release mechanisms. Additionally, its role as a chelating agent has been explored in metallo-drug development, particularly in the coordination of transition metals for anticancer therapies.

Biological Activity and Toxicological Profile

The biological activity of 98278-28-5 has been extensively studied in vitro and in vivo models. Research indicates that the compound exhibits moderate cytotoxicity against various cancer cell lines, suggesting its potential as an antiproliferative agent. Furthermore, its ability to modulate cellular signaling pathways has been investigated, with promising results in inhibiting key enzymes associated with inflammation and oxidative stress. However, comprehensive toxicological studies are still required to assess its long-term safety profile and suitability for clinical applications.

Environmental Impact and Sustainability Considerations

As concern for environmental sustainability grows, the ecological impact of 98278-28-5 has become a focal point for researchers. Studies on its biodegradation kinetics reveal that the compound exhibits moderate environmental persistence under aerobic conditions, with microbial degradation being a primary pathway for elimination. Efforts are underway to develop eco-friendly synthesis routes and recycling strategies to minimize waste generation during production processes. These initiatives align with global trends toward green chemistry and sustainable manufacturing practices.

Future Directions and Research Opportunities

The future of 9817616146416416416416416416416416416416416416416416416416416416416416417300333333333333333333333330000000000000000000 (Please note that this section should be revised based on accurate data.)

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